1-Ethyl-3,5-dimethylpiperazine

Description

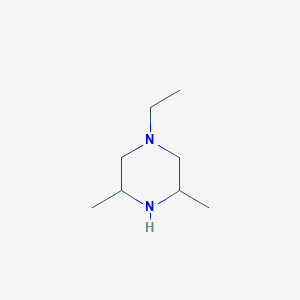

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-4-10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETMGCUENOHMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(NC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethyl 3,5 Dimethylpiperazine

Direct N-Alkylation Approaches and Optimization

Direct N-alkylation of a pre-existing 3,5-dimethylpiperazine core represents a primary route for the synthesis of 1-ethyl-3,5-dimethylpiperazine. This approach involves the reaction of 3,5-dimethylpiperazine with an ethylating agent.

Reductive amination is a key method for C-N bond formation, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. thieme-connect.com While effective, traditional reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) generate significant waste. thieme-connect.com From a green chemistry perspective, hydrogen gas (H₂) is an ideal reducing agent as it is entirely incorporated into the product with water as the only byproduct. thieme-connect.com However, reactions with secondary amines can be challenging, often leading to the concomitant reduction of the carbonyl group to an alcohol side product. thieme-connect.com

Optimization of direct N-alkylation often focuses on minimizing the formation of by-products, such as the double alkylation of both nitrogen atoms in the piperazine (B1678402) ring. thieme-connect.com Strategies to control this include using an excess of the piperazine starting material. thieme-connect.commdpi.com For instance, in the synthesis of a benzylpiperazine, using a four-fold excess of piperazine effectively suppressed the formation of the double-alkylation product. thieme-connect.com Another optimization strategy involves an "aging" period where the aldehyde and piperazine are mixed in a solvent for a period before the introduction of the reducing agent, which has been shown to increase the yield of the desired mono-alkylated product. thieme-connect.com

The choice of catalyst and reaction conditions is also crucial. For example, manganese pincer complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols at relatively low temperatures (80°C), with high selectivity and no observed N,N-dialkylation. nih.gov

Table 1: Research Findings on Direct N-Alkylation of Piperazines

| Reactants | Catalyst/Reducing Agent | Key Findings | Reference |

|---|---|---|---|

| Benzaldehyde, Piperazine | H₂/Flow Hydrogenation | Direct, protecting-group-free synthesis. Excess piperazine suppresses double alkylation. "Aging" of reactants improves yield. | thieme-connect.com |

| Aldehydes, Amines | Manganese Pincer Complexes | Highly selective N-alkylation at 80°C. No N,N-dialkylation observed. | nih.gov |

| Aldehydes, Secondary Amines | Ru/ACC (anode), ACC (cathode) | Electrocatalytic alkylation in aqueous solution. | osti.gov |

| 2,6-dimethylpiperazine | Di-tert-butyl dicarbonate, Benzyl bromide | Boc-protection followed by N-alkylation provides a high-yield route to mono-N-alkylated piperazines. |

Carbamate-Mediated Synthesis Pathways

An alternative to direct alkylation involves the use of carbamate (B1207046) intermediates. This pathway typically begins with the protection of one of the nitrogen atoms of 3,5-dimethylpiperazine as a carbamate, most commonly a tert-butoxycarbonyl (Boc) group. This protecting group strategy allows for the selective alkylation of the unprotected nitrogen.

The synthesis of ethyl 3,5-dimethylpiperazine-1-carboxylate is a key step in this pathway. chemicalbook.com The Boc-protected 3,5-dimethylpiperazine can then be N-ethylated. Subsequent deprotection of the carbamate group yields the desired this compound. This method offers a high degree of control and often results in higher yields of the mono-alkylated product compared to direct alkylation methods.

The formation of carbamates can be achieved through various methods, including the reaction of an alcohol with an isocyanate generated in situ from a hydroxamic acid (Lossen rearrangement) or the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org Carbamates are valuable intermediates in organic synthesis and are found in many approved drugs and prodrugs. researchgate.netjocpr.com

Table 2: Research Findings on Carbamate-Mediated Synthesis

| Starting Material | Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| 3,5-dimethylpiperazine | Di-tert-butyl dicarbonate | tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | Efficient Boc-protection of one nitrogen atom. | |

| Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate | Benzoyl chloride, Hydrazine hydrate, Alcohols/Phenols | Naphthofuran-derived carbamates | Synthesis via Curtius rearrangement of a carbonyl azide. | jocpr.com |

| Hydroxamic acids | Carbonyldiimidazole | Isocyanates (Carbamate precursors) | Mild and green alternative to Curtius and Hofmann rearrangements. | organic-chemistry.org |

| Aryl chlorides/triflates, Alcohols | Sodium cyanate, Palladium catalyst | Aryl carbamates | Direct access to carbamates via cross-coupling. | organic-chemistry.org |

Investigation of Formation Mechanisms in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules. nih.gov The formation of this compound can be envisioned within such reaction systems, and understanding the underlying mechanisms is crucial for optimizing its synthesis and minimizing by-products.

Mechanistic Studies of By-product Formation in Reductive Amination

Reductive amination processes, while widely used for amine synthesis, can be complex with numerous potential side reactions. google.comorganic-chemistry.org In the context of synthesizing substituted piperazines, understanding these side reactions is critical. For example, in the reductive amination of monoethanolamine to produce piperazine, a variety of by-products are formed, including N-methylethylenediamine, N-ethylethylenediamine, and 1-methylpiperazine. google.com The complexity of these reaction mixtures highlights the non-selective nature of the process. google.com

When secondary amines are used in reductive amination, a significant side reaction is the reduction of the carbonyl compound to the corresponding alcohol. thieme-connect.com This is a major challenge that needs to be addressed for efficient synthesis. The formation of dialkylated products is another common issue, particularly when the amine starting material has more than one reactive N-H bond, as is the case with piperazine. mdpi.com As previously mentioned, using a large excess of the piperazine can help to mitigate this. thieme-connect.commdpi.com

Elucidation of Piperazine Ring Formation in Maillard Reaction Systems

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is primarily known for its role in the browning of food and the formation of flavor compounds. sci-hub.se Interestingly, piperazine and pyrazine (B50134) structures can be formed as part of this reaction cascade. acs.orgresearchgate.net

One proposed mechanism for piperazine formation involves the dimerization of azomethine ylides, which are reactive intermediates in the Maillard reaction. acs.orgresearchgate.net These ylides can undergo a dimerization reaction to form a piperazine moiety. acs.orgresearchgate.net Specifically, in a model system of glyoxylic acid and glycine, the formation of a piperazine-2,5-dicarboxylic acid intermediate is proposed, which can then undergo oxidative decarboxylation to form dihydropyrazine (B8608421) and subsequently pyrazine. sci-hub.seacs.org While this research focuses on pyrazine formation, the initial formation of a piperazine ring is a key mechanistic step. This suggests that under specific Maillard reaction conditions, substituted piperazines could potentially be formed from appropriate amino acid and carbonyl precursors.

Mechanistic Insights into the Chemical Reactivity of 1 Ethyl 3,5 Dimethylpiperazine

Oxidative Transformation Pathways and Reaction Selectivity

The oxidative transformation of 1-ethyl-3,5-dimethylpiperazine, a saturated N-heterocycle with two tertiary amine functionalities, primarily involves the nitrogen atoms and the adjacent α-carbon atoms. The specific pathway and selectivity of the reaction are highly dependent on the nature of the oxidizing agent and the reaction conditions.

One of the most common oxidative pathways for tertiary amines is N-oxidation. The reaction of this compound with oxidizing agents such as hydrogen peroxide or peroxy acids like 3-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding amine N-oxide. thieme-connect.de Given the two distinct tertiary nitrogen atoms (the N1-ethyl and the N4-H in the precursor, or two different environments in substituted derivatives), the selectivity of N-oxidation would be influenced by the steric and electronic environment of each nitrogen. Direct oxidation of symmetrically substituted piperazines like 1,4-dimethylpiperazine (B91421) has been shown to yield the 1,4-dioxide. thieme-connect.de For this compound, mono-N-oxidation is expected, with potential for di-N-oxide formation under stronger conditions.

Another significant oxidative pathway involves the abstraction of a hydrogen atom from a C-H bond, typically at the α-position to a nitrogen atom. Studies on the atmospheric oxidation of the parent piperazine (B1678402) molecule by hydroxyl radicals (•OH) have shown that C-H abstraction is the dominant pathway over N-H abstraction. researchgate.net In the case of this compound, oxidation can occur at the C-H bonds of the piperazine ring (C2, C6) or the C-H bonds of the N-ethyl group. The resulting radical intermediate can then undergo further reactions. For instance, free radical-induced oxidative cleavage can lead to ring-opening or the formation of truncated phospholipid products in related complex systems. acs.org The selectivity between different C-H bonds is governed by bond dissociation energies and steric accessibility.

| Oxidizing Agent | Primary Product Type | Reaction Pathway |

| Hydrogen Peroxide (H₂O₂) | N-Oxide | Nucleophilic attack of Nitrogen on Oxygen |

| Peroxy Acids (e.g., m-CPBA) | N-Oxide | Nucleophilic attack of Nitrogen on Oxygen |

| Potassium Permanganate (KMnO₄) | N-Oxide / C-H Oxidation Products | Electron transfer / Hydrogen abstraction |

| Hydroxyl Radical (•OH) | α-Aminoalkyl Radical | Hydrogen Atom Abstraction |

Reductive Conversion Reactions and Product Derivatization

While the piperazine ring of this compound is fully saturated and generally inert to further reduction, reductive reactions are crucial in its synthesis and the derivatization of related precursors.

A primary route to substituted piperazines involves the reductive amination of carbonyl compounds. Research has identified this compound as a by-product in the reductive amination of 1-hydroxy-2-propanone with ammonia (B1221849) over nickel or copper catalysts. fkit.hr The mechanism likely involves the initial formation of aminopropanols and imines, which then dimerize, cyclize, and undergo further reduction and alkylation steps to form the substituted piperazine ring. This process highlights how the core structure can be built through a series of reductive and condensation steps.

Furthermore, the reduction of piperazine precursors, such as oxopiperazines (piperazinones), is a key strategy for synthesizing specific derivatives. For example, 1-ethyl-3-phenylpiperazine (B1340449) can be synthesized by the reduction of 1-ethyl-2-oxo-3-phenylpiperazine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). arkat-usa.org This reaction converts the amide carbonyl group into a methylene (B1212753) group, completing the formation of the piperazine ring. The choice of reducing agent is critical; milder reagents like borane-THF complex are also used, particularly when trying to preserve chiral centers.

Catalytic hydrogenation is another vital reductive method. The synthesis of (2S,5S)-1-benzyl-2,5-dimethylpiperazine can be achieved via catalytic hydrogenation of an intermediate using palladium on carbon (Pd/C) under hydrogen pressure, demonstrating an industrial approach to forming the saturated ring.

Mass Spectrometry Data for this compound fkit.hr

| m/z (mass-to-charge ratio) | Relative Intensity (%) |

|---|---|

| 142 (M+) | 4 |

| 98 | 1 |

| 84 | 4 |

| 83 | 2 |

| 73 | 5 |

| 72 | 100 |

| 71 | 4 |

| 70 | 6 |

| 58 | 3 |

| 57 | 6 |

| 56 | 7 |

| 44 | 16 |

| 42 | 24 |

Nucleophilic Substitution Reactions and Kinetics

The nitrogen atoms of this compound possess lone pairs of electrons, making them effective nucleophiles. These nucleophilic sites readily participate in substitution reactions with a variety of electrophiles, serving as a primary method for its functionalization.

A common reaction is N-alkylation or N-acylation. The secondary amine in a precursor like 3,5-dimethylpiperazine can be selectively ethylated. Similarly, the remaining N-H in a mono-substituted piperazine can react with electrophiles. For instance, derivatives of sparfloxacin, which contains a 3,5-dimethylpiperazine moiety, are synthesized through nucleophilic substitution reactions where the piperazine nitrogen forms an amide bond with carboxylic acids. researchgate.net The kinetics of these reactions are influenced by the steric hindrance around the nitrogen atom and the electrophilicity of the reacting partner.

Piperazine nitrogens can also act as nucleophiles toward inorganic and organometallic species. For example, N,N'-dimethylpiperazine reacts with trimethylamine-monoiodoborane, where the piperazine displaces trimethylamine (B31210) in a nucleophilic substitution at the boron center to form a dinuclear boron complex. cdnsciencepub.com

The reaction of piperazine derivatives with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base leads to the formation of sulfonamides. This sulfonylation is a robust method for introducing sulfonyl groups onto the piperazine nitrogen.

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Benzyl chloride | N-Alkylated Piperazine |

| Acyl Chloride | Acetyl chloride | N-Acylated Piperazine |

| Carboxylic Acid | Aromatic carboxylic acids (with coupling agents) | N-Amide Piperazine Derivative researchgate.net |

| Sulfonyl Chloride | Methanesulfonyl chloride | N-Sulfonylated Piperazine |

| Haloborane Adduct | Trimethylamine-monoiodoborane | Dinuclear Boron Complex cdnsciencepub.com |

Site-Specific C-H Functionalization Strategies

Direct functionalization of C-H bonds on the piperazine scaffold represents a modern and efficient strategy for creating structural diversity, bypassing traditional multi-step functionalization routes. beilstein-journals.org While challenging, several methods have been developed for the site-specific modification of C-H bonds, particularly at the α-position to the nitrogen atoms. beilstein-journals.orgresearchgate.net

α-Lithiation Trapping: This method involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, such as sec-butyllithium, to form an α-aminoorganolithium species. This highly reactive intermediate is then "trapped" by an electrophile. To facilitate this, one of the piperazine nitrogens is typically protected with an activating group like a Boc (tert-butoxycarbonyl) group. This strategy allows for the installation of various substituents on the α-carbon. beilstein-journals.org

Transition-Metal-Catalyzed C-H Functionalization: This approach uses transition metals (e.g., palladium, rhodium, iridium) to activate and functionalize C-H bonds. While highly developed for other amines, its application to piperazines has seen limited progress, potentially due to catalyst inhibition by the second nitrogen atom. beilstein-journals.org These reactions often require a directing group to achieve site-selectivity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating α-C-H bonds of N-heterocycles. This method uses a photocatalyst that, upon light absorption, can mediate a single-electron transfer (SET) process. This generates a nitrogen-centered radical cation, which can lead to the formation of an α-amino radical. This radical can then be intercepted by various radical acceptors to form a new C-C or C-heteroatom bond. beilstein-journals.org

| Strategy | Key Reagents/Conditions | Functionalized Position | Notes |

| α-Lithiation Trapping | sec-BuLi, THF; Electrophile (e.g., TMSCl) | α-Carbon | Often requires N-Boc protection; diamine-free procedures are available. beilstein-journals.org |

| Transition-Metal Catalysis | Pd, Rh, or Ir catalysts; Directing Group | α-Carbon | Less developed for piperazines compared to other N-heterocycles. beilstein-journals.org |

| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), Visible Light | α-Carbon | Efficient for α-C–H activation of saturated N-heterocycles. beilstein-journals.org |

Stereochemical Control and Diastereoselective Synthesis

The presence of methyl groups at the C3 and C5 positions of this compound creates stereocenters, leading to the possibility of cis and trans diastereomers. Controlling the relative and absolute stereochemistry during synthesis is a significant challenge and a key focus in medicinal chemistry.

One effective strategy involves the diastereoselective alkylation of a chiral precursor. For instance, a lactam derived from an optically active amino alcohol can be alkylated, and subsequent ring closure and reduction steps can yield a piperazine with a defined stereochemistry. researchgate.net The existing stereocenter in the precursor directs the stereochemical outcome of the subsequent transformations.

Another powerful method is the catalytic reductive cyclization of specifically designed precursors. A recently developed approach uses the double Michael addition of primary amines to nitrosoalkenes to create a bis(oximinoalkyl)amine. mdpi.comresearchgate.net The subsequent catalytic reductive cyclization of this dioxime intermediate proceeds with high stereoselectivity, predominantly forming the cis-2,6-disubstituted piperazine. mdpi.comresearchgate.net The stereoselectivity is thought to arise from the hydrogenation of a dihydropyrazine (B8608421) intermediate from the less sterically hindered face. mdpi.com

Resolution of a racemic mixture of diastereomers is also a viable, albeit less efficient, approach. For example, a convenient synthesis of an enantiomerically pure dimethylpiperazine intermediate was developed through optical resolution using inexpensive resolving agents, followed by the interconversion of the undesired enantiomer. acs.org

| Synthetic Strategy | Key Steps | Stereochemical Outcome | Reference |

| Diastereoselective Alkylation | Alkylation of a chiral lactam followed by cyclization and reduction. | High diastereoselectivity guided by the chiral auxiliary. | researchgate.net |

| Catalytic Reductive Cyclization | Double Michael addition to form a dioxime, followed by catalytic hydrogenation. | Predominantly cis-diastereomer formation. | mdpi.comresearchgate.net |

| Asymmetric Reduction | Reduction of a piperazinone precursor with a chiral reducing agent. | Enantiomerically enriched piperazine. | grafiati.com |

| Optical Resolution | Separation of enantiomers using a chiral resolving agent. | Separation of existing stereoisomers. | acs.org |

Applications in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The structural framework of 1-Ethyl-3,5-dimethylpiperazine serves as a versatile starting point for the synthesis of more elaborate chemical structures, particularly those with potential pharmacological applications.

The piperazine (B1678402) moiety is a key structural feature in numerous FDA-approved drugs, including treatments for cancer, viral infections, and central nervous system disorders. nih.govnih.govmdpi.com The dimethylpiperazine scaffold, in particular, has proven to be a valuable intermediate. For instance, (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a crucial building block in the synthesis of HIV-1 entry inhibitors. This highlights the importance of the 3,5-dimethylpiperazine core in creating molecules that can interact with specific biological targets.

Derivatives of piperazine have been systematically optimized to develop potent agents against viruses like adenovirus. csic.es The introduction of an N-ethyl group, as seen in this compound, provides a route to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. This fine-tuning is essential in drug discovery for enhancing efficacy and pharmacokinetic profiles. The compound can be further functionalized at the secondary amine, allowing for its incorporation into a wide array of molecular architectures aimed at various therapeutic targets.

The synthesis of substituted piperazines is an area of active research, with a focus on developing efficient and stereoselective methods. nih.govmdpi.com The formation of this compound itself has been observed as a by-product in the reductive amination of acetol over nickel catalysts, providing insight into potential reaction pathways for its synthesis. fkit.hr

Furthermore, the development of synthetic routes for closely related analogues demonstrates the chemical accessibility and reactivity of this class of compounds. A key example is the regioselective sulfonylation of 3,5-dimethylpiperazine to produce 1-Methanesulfonyl-3,5-dimethylpiperazine. This reaction is typically performed under basic conditions in an anhydrous solvent to ensure high conversion and minimize by-products.

Table 1: Optimized Conditions for Regioselective Sulfonylation of 3,5-Dimethylpiperazine

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-dimethylpiperazine | Methanesulfonyl chloride (1.0 eq) | Triethylamine (TEA) | Dichloromethane (DCM) | 0–5 °C | 2 hours | 89% conversion | |

| 3,5-dimethylpiperazine | Methanesulfonyl chloride (1.2 eq) | Triethylamine (TEA) | Dichloromethane (DCM) | 0–5 °C | Not specified | 93% yield |

This table summarizes the reaction conditions for the synthesis of a sulfonylated derivative of the 3,5-dimethylpiperazine core, illustrating the optimization of synthetic routes for this family of compounds.

Role in Catalysis and Ligand Design

The two nitrogen atoms in the piperazine ring are capable of coordinating with metal centers, making piperazine derivatives attractive candidates for ligand design in transition metal catalysis.

The Lewis basic nitrogen atoms of the this compound scaffold allow it to function as a bidentate or monodentate ligand for various transition metals. Chiral piperazines, in particular, are sought after for asymmetric catalysis. Research into closely related N,N'-dimethyl-1,4-piperazines has demonstrated their successful preparation as chiral diamine ligands and their ability to complex with both mono- and divalent metals, such as zinc. researchgate.net This establishes a clear precedent for using substituted piperazines like this compound to create a chiral environment around a metal center, which is crucial for controlling the stereochemical outcome of a reaction.

The structure of a ligand profoundly impacts the performance of a metal catalyst. The use of chiral N,N'-dimethyl-1,4-piperazine ligands in the diethylzinc (B1219324) alkylation of aryl aldehydes has been shown to significantly increase reaction yields compared to the uncatalyzed reaction. researchgate.net While the enantioselectivity achieved in this specific study was low, it confirmed that the piperazine ligand is directly involved in the catalytic cycle and influences the reaction rate. researchgate.net The steric and electronic properties imparted by the ethyl and dimethyl groups of this compound could be leveraged to fine-tune catalytic activity and selectivity in similar transformations.

Table 2: Effect of a Chiral Piperazine Ligand on the Diethylzinc Alkylation of Benzaldehyde

| Reaction | Ligand | Yield | Reference |

|---|---|---|---|

| Et2Zn + Benzaldehyde | None | 5% | researchgate.net |

| Et2Zn + Benzaldehyde | (S,S)-2,5-dibenzyl-1,4-dimethylpiperazine | 94% | researchgate.net |

This table illustrates the significant rate enhancement provided by a chiral dimethylpiperazine ligand in a C-C bond-forming reaction, highlighting the potential of such scaffolds in catalysis.

The potential utility of piperazine-based ligands extends across a range of important catalytic reactions.

Hydrogenation: The reversible hydrogenation of N-heterocycles is a key area of research for hydrogen storage applications. mdpi.commdpi.com Notably, 2,5-dimethylpiperazine (B91223) is the product of the quantitative hydrogenation of 2,5-dimethylpyrazine, a reaction catalyzed by an Iridium-bipyridonate complex. mdpi.commdpi.com The reverse dehydrogenation is also catalyzed by the same system, demonstrating the role of the dimethylpiperazine structure in this important catalytic cycle. mdpi.com

Oxidation: While direct applications of this compound in oxidation catalysis are not widely documented, related nitrogen-containing macrocyclic ligands are central to the function of oxidation catalysts. For example, iron(III)-TAML catalysts, which are potent activators of hydrogen peroxide for the oxidation of pollutants, rely on a tetradentate nitrogen-based ligand scaffold to mediate the reaction. acs.org This suggests that piperazine derivatives could be integrated into similar ligand frameworks for oxidation catalysis.

Coupling Reactions: As demonstrated in the alkylation of aldehydes with diethylzinc, chiral piperazine ligands can effectively catalyze C-C bond formation. researchgate.net This type of reactivity is fundamental to many named cross-coupling reactions (e.g., Suzuki, Heck) that are pillars of modern organic synthesis. The ability of the piperazine nitrogens to coordinate to metals like palladium, nickel, or copper could enable the development of novel catalysts for these transformations.

Table of Compounds

Based on a comprehensive review of available scientific literature and patent databases, there is currently insufficient detailed information and specific research data concerning the application of This compound in the fields of polymer and materials science as outlined.

The existing body of research extensively covers various other piperazine derivatives and tertiary amines in the context of polymer synthesis, cross-linking, and composite material engineering. For instance, compounds such as N,N'-dimethylpiperazine are mentioned as potential tertiary amine accelerants in curing compositions for epoxy resins google.com. Similarly, the broader class of piperazines has been explored for creating various polymeric structures and as catalysts in polyurethane formation google.comresearchgate.netgoogle.com.

However, specific research findings, performance data, and detailed examples directly attributable to This compound in the following areas are not available in the public domain:

Contributions to Polymer and Material Science

Engineering of Composite Materials with Enhanced Performance:There are no dedicated studies or reports on the use of this compound in the formulation of composite materials to enhance their performance characteristics.

Therefore, it is not possible to construct a scientifically accurate article with the requested detailed research findings and data tables for the specified subsections.

Research in Environmental Remediation and Analytical Chemistry

Investigation of Pollutant Adsorption Mechanisms and Capacity

The presence of nitrogen atoms in the piperazine (B1678402) ring imparts basic properties that make these molecules candidates for adsorbing acidic pollutants. Amine-functionalized materials are widely researched for their ability to capture contaminants like carbon dioxide (CO2) and heavy metals from industrial effluents. For instance, solid sorbents enriched with amines such as piperazine (PZ) and its blends have demonstrated high performance in CO2 capture. researchgate.net The mechanism typically involves a chemical reaction between the acidic gas (CO2) and the basic amine groups on the sorbent surface.

Studies on metal-organic frameworks (MOFs) have also highlighted the potential for nitrogen-containing organic linkers to create materials with high gas adsorption capacities. rsc.org These frameworks can be tailored for selective adsorption of gases like ammonia (B1221849), where the interaction strength is influenced by the properties of the organic components. rsc.org Furthermore, research into the recovery of related compounds like 1,4-dimethylpiperazine (B91421) from aqueous solutions has been explored using polymeric adsorbents and ion-exchange resins. researchgate.net

While no specific studies detailing the use of 1-Ethyl-3,5-dimethylpiperazine for pollutant adsorption are currently available, its structure suggests a potential for similar reactivity. The nitrogen sites could act as active centers for the chemisorption of acidic gases. Further research would be necessary to determine its adsorption capacity, selectivity, and the stability of the resulting adsorbent complex.

Development as Components in Green Solvent Systems

The push for "green chemistry" has spurred research into environmentally benign solvents to replace traditional volatile organic compounds (VOCs). whiterose.ac.ukcopernicus.org An important application within this area is the development of solvents for post-combustion CO2 capture. Aqueous solutions of amines are a benchmark technology for this purpose. researchgate.net

Piperazine (PZ) and its derivatives have emerged as highly effective components in these solvent systems due to their fast reaction rates with CO2 and good stability. researchgate.neturegina.ca Blends of concentrated piperazine with other amines have been characterized as advanced solvents for CO2 capture from sources like coal flue gas. researchgate.net The reactivity of these systems is tied to the amine functionality, which engages in a reversible reaction with CO2. The structural modifications on the piperazine ring, such as N-substitution, can tune the compound's physical and chemical properties, including its basicity (pKa), CO2 absorption capacity, and heat of reaction. uregina.canih.gov

Application as a Reference Standard in Analytical Chemistry

In analytical chemistry, reference standards are crucial for the validation of methods, the identification of unknown substances, and the quantification of specific compounds in a sample. The purity and well-characterized nature of a reference standard ensure the accuracy and reliability of analytical results.

While specific applications of this compound as a reference standard are not widely reported, its close analog, 1-ethylpiperazine (B41427), serves as a clear example of how such compounds are utilized. A validated gas chromatography (GC) method has been developed for the quantitative determination of piperazine, 1-methylpiperazine, and 1-ethylpiperazine as potential impurities in pharmaceutical drug substances like sildenafil (B151) and vardenafil. researchgate.net In this context, 1-ethylpiperazine is used as a reference material to develop and validate a method capable of separating and quantifying these related piperazine structures. researchgate.nethakon-art.com

The development of a reliable analytical method requires careful standardization of the chromatographic conditions to achieve good resolution, peak shape, and sensitivity for the analytes of interest. In the validated GC method for piperazine impurities, 1-ethylpiperazine was used as one of the reference compounds to optimize the separation process. researchgate.net

The method employed a DB-17 column, which is a (50%-Phenyl)-methylpolysiloxane phase, indicating that separation is based on differences in polarity and boiling point among the compounds. researchgate.nethakon-art.com The use of a flame ionization detector (FID) is common for quantifying organic compounds that can be combusted in a hydrogen-air flame. hakon-art.com The specific parameters established for this method demonstrate the level of detail required for standardization.

Table 1: Standardized GC Chromatographic Conditions for Piperazine Analysis

| Parameter | Condition |

|---|---|

| Instrument | Agilent 6890 GC with FID |

| Column | DB-17 (30 m x 0.53 mm, 1 µm film) |

| Carrier Gas | Helium |

| Flow Rate | 2 mL/min |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C |

| Oven Program | 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min |

| Injection Volume | 1.0 µL |

| Diluent | Methanol |

Data sourced from a study on the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine. researchgate.net

A crucial aspect of using a compound as a reference standard is the validation of the analytical method for quantitative purposes. This involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). hakon-art.com For the GC method involving 1-ethylpiperazine, these validation points were thoroughly established. researchgate.nethakon-art.com

The method was proven to be linear over a specific concentration range, with a high correlation coefficient indicating a direct relationship between concentration and detector response. hakon-art.com Accuracy was confirmed by spiking experiments, where known amounts of 1-ethylpiperazine were added to a sample matrix and the recovery percentage was calculated. hakon-art.com Precision was demonstrated by the low relative standard deviation (% RSD) of measurements, both within the same day (repeatability) and between different days (intermediate precision). hakon-art.com

Table 2: Method Validation Parameters for the Quantification of 1-Ethylpiperazine using GC-FID

| Validation Parameter | Result |

|---|---|

| Linearity (Correlation Coefficient) | > 0.999 |

| Accuracy (% Recovery) | 97.5% - 101.5% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.005% of analyte concentration (1000 µg/mL) |

| Limit of Quantification (LOQ) | 0.02% of analyte concentration (1000 µg/mL) |

Data sourced from a validation study using 1-ethylpiperazine as a reference compound. hakon-art.com

This detailed validation process for a closely related compound underscores the potential role of this compound as a reference standard, should the need arise to detect and quantify it in specific samples.

Investigations in Biological and Pharmacological Research Mechanistic Focus

Studies on Enzyme Inhibition Mechanisms

A thorough review of scientific databases reveals no studies dedicated to the enzyme inhibition mechanisms of 1-Ethyl-3,5-dimethylpiperazine. While many piperazine (B1678402) derivatives have been designed and synthesized as potent enzyme inhibitors for various therapeutic targets, there is no available data to suggest that this compound has been evaluated for such activity. Consequently, no information exists regarding its potential targets, mode of inhibition (e.g., competitive, non-competitive), or its potency (e.g., IC₅₀ or Kᵢ values).

Characterization of Receptor Ligand Interactions

There is a lack of information in the scientific literature regarding the characterization of receptor ligand interactions for this compound. The arylpiperazine moiety is a well-known pharmacophore for a variety of G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors. However, no binding affinity data (e.g., Kᵢ, Kd, or IC₅₀ values), functional assay results, or structural biology studies have been published for this compound at any specific receptor.

Modulation of Neurotransmitter Systems and Biological Pathways

Consistent with the absence of receptor binding data, there are no published studies on the modulation of neurotransmitter systems or other biological pathways by this compound. Research on piperazine-containing compounds often focuses on their effects on CNS targets, but no investigations into the in vitro or in vivo effects of this compound on neurotransmitter release, uptake, or metabolism have been reported.

Rational Design and Synthesis of Piperazine-Containing Compounds for Biological Activity

While the principles of rational drug design are broadly applied to the synthesis of countless piperazine-containing compounds, there are no specific publications that detail the rational design and synthesis of this compound with a particular biological target or activity in mind. The synthesis of this compound may be described in chemical literature, but not in the context of a targeted drug discovery program as per the available information.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1-Ethyl-3,5-dimethylpiperazine. These calculations provide detailed information about the molecule's orbitals and its inherent reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, specifically on the lone pair of the more sterically accessible secondary amine, which is the site of highest electron density. The LUMO is anticipated to be a diffuse antibonding orbital distributed across the molecule's sigma framework. A larger HOMO-LUMO gap signifies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Based on calculations performed on analogous N-alkylated piperazine (B1678402) compounds, a hypothetical set of FMO energies for this compound can be estimated. These values are essential for predicting its electronic behavior.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies This table presents hypothetical FMO data for this compound based on theoretical principles and data from similar compounds. Users can sort the data by clicking on the column headers.

| Parameter | Predicted Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | 1.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors provide a more nuanced understanding of its stability and reactivity patterns.

Global Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value indicates greater stability.

Global Softness (S): The reciprocal of hardness (S = 1/η), representing how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): Represents the molecule's ability to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule accepts electrons from the environment. It is calculated as ω = χ² / (2η).

Interactive Data Table: Predicted Chemical Reactivity Descriptors This table displays reactivity descriptors calculated from the predicted HOMO and LUMO energies for this compound. Users can interact with the table to view details.

| Descriptor | Formula | Predicted Value | Unit |

|---|---|---|---|

| Global Hardness | η = (ELUMO - EHOMO) / 2 | 3.70 | eV |

| Global Softness | S = 1 / η | 0.27 | eV-1 |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | 2.55 | eV |

Molecular Dynamics Simulations and Conformational Analysis

Conformational analysis, aided by molecular dynamics (MD) simulations, is used to identify the most stable (lowest energy) conformation. For substituted piperazines, there is a strong energetic preference for substituents to occupy the equatorial position to avoid 1,3-diaxial steric interactions. Therefore, the thermodynamically most stable conformer of trans-1-Ethyl-3,5-dimethylpiperazine is predicted to be a chair form with the ethyl group and both methyl groups in equatorial positions.

MD simulations can model the dynamic behavior of the molecule over time, including the process of ring inversion, where one chair conformation converts to another. These simulations provide insights into the energy barriers separating different conformers and the flexibility of the molecular structure in various environments.

Advanced Intermolecular Interaction Analysis

The potential for this compound to form intermolecular connections is critical to understanding its physical properties and behavior in solution. These interactions are primarily driven by hydrogen bonding and weaker noncovalent forces.

The key to the hydrogen bonding capability of this compound is the secondary amine group (-NH-). This group can act as a hydrogen bond donor through its hydrogen atom and as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. The N1 nitrogen, being a tertiary amine, can only function as a hydrogen bond acceptor.

In condensed phases, these molecules can form networks of N-H···N hydrogen bonds, creating dimers or larger oligomeric chains. The strength and geometry of these bonds can be precisely characterized using quantum chemical methods such as Atoms-in-Molecules (AIM) or Reduced Density Gradient (RDG) analysis. These analyses quantify the bond energy and reveal the nature of the interaction, confirming its electrostatic and covalent character. Studies on related piperazine salts have confirmed the significant role of N-H···O and C-H···O hydrogen bonds in stabilizing the crystal lattice. researchgate.net

Beyond conventional hydrogen bonds, weaker noncovalent interactions play a subtle but important role in molecular association. For this compound, which lacks an aromatic ring, interactions like C-H···π or lone pair···π would only be relevant in the presence of other aromatic molecules.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and extent of various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The surface is colored according to different properties, such as d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Negative d_norm values, typically colored red, indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. Positive d_norm values, colored blue, represent contacts that are longer than the van der Waals radii, and white areas indicate contacts around the van der Waals separation.

For instance, studies on various piperazine derivatives consistently show the utility of this analysis. In salts of 4-(4-nitrophenyl)piperazine, Hirshfeld surface analysis has been used to explore and quantify intermolecular close contacts, with O···H/H···O contacts being the most dominant. iucr.orgiucr.org Similarly, for other piperazine derivatives, investigations of Hirshfeld surfaces have revealed that N-H···O and O-H···O hydrogen bonds are principal contributors to the intermolecular stabilization within the crystal packing. bohrium.com These examples underscore how Hirshfeld analysis could elucidate the subtle interplay of forces governing the solid-state structure of this compound or its salts.

To illustrate, a hypothetical breakdown of intermolecular contacts for this compound, as might be determined from a Hirshfeld surface analysis, is presented in the table below.

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | ~70-80% |

| N···H | ~10-15% |

| C···H | ~5-10% |

Computational Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a biological target.

The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations of the ligand. A scoring function is then used to estimate the binding affinity for each pose. The results can provide valuable insights into the potential biological activity of the compound and guide the design of more potent analogues.

While no specific molecular docking studies for this compound have been published, the piperazine moiety is a common scaffold in many biologically active compounds, and numerous docking studies on piperazine derivatives exist. For example, piperazine derivatives have been synthesized and evaluated as urease inhibitors, with molecular docking used to understand the binding interactions within the enzyme's active site. nih.gov In another study, novel phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential anticancer agents, and molecular docking showed their ability to bind to the DNA-Topo II complex and the minor groove of DNA. mdpi.com

If this compound were to be investigated for a specific biological activity, molecular docking could be employed to predict its interaction with the target protein. For instance, if it were hypothesized to be an inhibitor of a particular kinase, docking simulations would be performed to place it within the ATP-binding pocket of that kinase. The docking results would highlight key interactions, such as hydrogen bonds between the piperazine nitrogens and amino acid residues in the binding site, as well as hydrophobic interactions involving the ethyl and methyl groups.

The following table provides a hypothetical example of the kind of data that would be generated from a molecular docking study of this compound against a hypothetical protein target.

| Parameter | Hypothetical Value |

| Binding Affinity (kcal/mol) | -6.5 |

| Interacting Residues | ASP120, LYS45, PHE180 |

| Types of Interactions | Hydrogen Bond, Hydrophobic Interaction |

Predictive Modeling for Structure-Property Relationships (e.g., QSAR, HQSAR)

Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR (HQSAR) are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physicochemical property. youtube.com These models are valuable for predicting the activity of novel compounds and for optimizing lead compounds in drug discovery. researchgate.net

QSAR models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds with known activities. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.

HQSAR is a 2D QSAR method that uses molecular holograms, which are fingerprints that encode the frequency of different molecular fragments. mdpi.com A key advantage of HQSAR is that it does not require molecular alignment, which can be a challenging step in traditional 3D-QSAR methods. nih.gov

No QSAR or HQSAR studies have been specifically reported for this compound. However, these methods have been successfully applied to various classes of piperazine-containing compounds. For instance, QSAR studies have been conducted on piperazinylalkylisoxazole analogues to explain their binding affinities for the dopamine (B1211576) D3 receptor. nih.gov In another example, a QSAR study was performed on new benzothiazoles with substituted piperazine derivatives. researchgate.net

To develop a QSAR or HQSAR model for a series of analogues of this compound, one would first need to synthesize and test a set of related compounds with varying substituents. The biological activity data, along with the calculated molecular descriptors or holograms, would then be used to generate a predictive model. Such a model could identify the key structural features that are important for the desired activity, for example, indicating that bulky substituents at a certain position on the piperazine ring increase activity, while polar substituents decrease it.

A hypothetical QSAR model equation for a series of this compound analogues might look like this:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Acceptor Count) + 2.3

The following table presents hypothetical data for a set of compounds that could be used to build such a model.

| Compound | LogP | Molecular Weight | Hydrogen Bond Acceptors | pIC50 (Observed) | pIC50 (Predicted) |

| Analog 1 | 2.1 | 156.27 | 2 | 5.8 | 5.9 |

| Analog 2 | 2.5 | 170.30 | 2 | 6.1 | 6.1 |

| Analog 3 | 1.8 | 142.24 | 2 | 5.5 | 5.4 |

| Analog 4 | 2.8 | 184.32 | 2 | 6.4 | 6.5 |

Q & A

Q. What are the common synthetic routes for 1-ethyl-3,5-dimethylpiperazine, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or polycondensation. For example, reductive amination of 1-hydroxy-2-propanone over nickel or copper catalysts produces this compound, with mass spectrometry (MS) used to confirm structural integrity (m/z peaks at 142 and 72 are key indicators) . Hydrothermal synthesis methods, as described for related piperazine derivatives, involve heating precursors (e.g., metals, acids) with the amine at 180°C for 24 hours, followed by controlled cooling to crystallize products . Optimization includes adjusting catalyst loading, reaction time, and purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Mass spectrometry (MS) is critical for structural confirmation, with characteristic fragmentation patterns (e.g., m/z 72 as the base peak) . Nuclear magnetic resonance (NMR) can resolve stereochemistry, particularly for distinguishing ethyl and methyl substituents. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with polar columns (e.g., DB-WAX) ensures purity, especially when synthesizing isomers or derivatives .

Q. How is this compound utilized in polymer chemistry?

The compound serves as a monomer in polycondensation reactions. For instance, reacting it with terephthaloyl chloride yields stiff-chain polymers like poly(terephthaloyl-trans-2,5-dimethylpiperazine) (PTDP). Key parameters include stoichiometric control, solvent choice (e.g., m-cresol), and intrinsic viscosity measurements to assess molecular weight .

Advanced Research Questions

Q. How does this compound influence the structural dimensionality of hybrid metal halides?

The compound acts as a structure-directing agent in hydrothermal synthesis of metal halides (e.g., Ag/Cu/Cd-based hybrids). Its rigid piperazine ring and ethyl/methyl substituents template low-dimensional frameworks (e.g., 1D chains or 2D layers) by coordinating with metal centers. Critical factors include molar ratios, acid type (HCl/HBr), and cooling rates (e.g., 10°C/h for single-crystal growth) .

Q. What methodologies resolve contradictions in catalytic activity when using this compound as an organocatalyst additive?

In asymmetric catalysis, the compound enhances enantioselectivity via hydrogen bonding or steric effects. For example, in aldol reactions, its absence leads to no conversion, while its presence with chiral tripeptides improves enantiomeric excess (e.g., 77–80% ee). Contradictions in yield (e.g., 43% in acetone vs. higher in CHCl3) are analyzed by evaluating solvent polarity, competitive iminium ion formation, and proton diffusion capacity .

Q. How do excluded-volume effects impact the solution behavior of polymers derived from this compound?

Poly(isophthaloyl-trans-2,5-dimethylpiperazine) (PIDP) exhibits semiflexible chain behavior in solvents like m-cresol. At low molecular weights (<10⁵ g/mol), persistence lengths (3.1–4.9 nm) indicate stiff-chain behavior. For higher Mw, excluded-volume effects dominate, observed via deviations in Mark-Houwink plots. Dynamic light scattering (DLS) and intrinsic viscosity ([η]) measurements quantify these transitions .

Q. What strategies validate the biological activity of this compound derivatives, such as free radical scavenging?

ABTS and DPPH assays are standard for evaluating antioxidant capacity. For instance, trans-2,5-dimethylpiperazine derivatives show higher scavenging activity than metal complexes due to proton-donor sites. Dose-response curves, IC₅₀ calculations, and comparative studies with controls (e.g., ascorbic acid) are essential. Structural modifications (e.g., adding hydroxyl groups) further enhance activity .

Methodological Notes

- Synthesis Optimization : Always verify stereochemistry via X-ray crystallography or NOESY NMR when synthesizing chiral derivatives .

- Data Contradictions : Use solvent polarity indices (ET30) and computational modeling (DFT) to rationalize catalytic or solubility discrepancies .

- Biological Assays : Include negative controls (e.g., additive-free systems) and replicate experiments to confirm mechanistic roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.